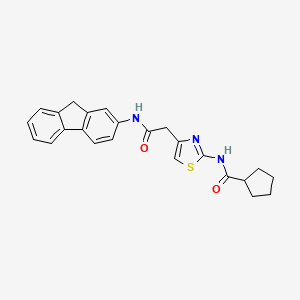

N-(4-(2-((9H-fluoren-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains a fluorene group, which is a polycyclic aromatic hydrocarbon. Fluorene derivatives have been used as precursors in a wide range of synthetic and medical applications . The compound also contains a thiazole group, which is a heterocyclic compound containing both sulfur and nitrogen in the ring. Thiazoles are highly ranked amongst natural and synthetic heterocyclic derivatives due to their great pharmaceutical potential .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Fluorene derivatives can undergo a variety of reactions including electrophilic aromatic substitution and nucleophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. In general, fluorene derivatives are solid at room temperature and have relatively high melting points .Applications De Recherche Scientifique

Anticancer Research

This compound exhibits potential as an anticancer agent. The fluorene moiety is known for its ability to interact with various biological targets. In particular, fluorene derivatives have been studied for their cytotoxic activity against cancer cell lines . The presence of the thiazole ring, which is often found in anticancer drugs, suggests that this compound could be effective in inhibiting cancer cell growth.

Antimicrobial Activity

The structural similarity of this compound to other fluorene derivatives that have demonstrated antimicrobial properties suggests it could serve as a lead compound in the development of new antimicrobial agents. Its potential effectiveness against multidrug-resistant strains makes it a valuable candidate for further study .

Mécanisme D'action

Target of Action

The primary target of this compound is the dihydrofolate reductase enzyme . This enzyme plays a crucial role in the synthesis of nucleotides and thus, DNA replication. By targeting this enzyme, the compound can potentially inhibit cell growth and proliferation .

Mode of Action

The compound interacts with the active sites of the dihydrofolate reductase enzyme . This interaction was identified through fluorescence-activated cell sorting (FACS) analysis and molecular docking study

Biochemical Pathways

The compound likely affects the folic acid synthesis pathway by inhibiting the dihydrofolate reductase enzyme . This inhibition can lead to a decrease in the production of nucleotides, thereby affecting DNA replication and cell growth .

Result of Action

The compound has been evaluated for its antimicrobial activity against some multidrug resistant strains and examined for cytotoxic activity against normal lung fibroblast (WI-38), human lung carcinoma (A549), and human breast carcinoma (MDA-MB-231) cell lines . Some of the synthesized compounds showed remarkable activity against A-549 and MDA-MB-231 when compared to Taxol, which was used as a reference drug .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[4-[2-(9H-fluoren-2-ylamino)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopentanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O2S/c28-22(13-19-14-30-24(26-19)27-23(29)15-5-1-2-6-15)25-18-9-10-21-17(12-18)11-16-7-3-4-8-20(16)21/h3-4,7-10,12,14-15H,1-2,5-6,11,13H2,(H,25,28)(H,26,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWOOYYMYVKMBCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(2-((9H-fluoren-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[2-[cyanomethyl(propyl)amino]-2-oxoethyl]-6-fluorobenzamide](/img/structure/B2860170.png)

![2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-7-(4-methylphenyl)(1,2,4)triazolo[1,5-a]pyrimidine](/img/structure/B2860176.png)

![2,2,2-trifluoro-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2860177.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-(4-methylphenyl)sulfanylacetamide](/img/structure/B2860179.png)

![Octahydrothiopyrano[3,4-c]pyrrole 5,5-dioxide hydrochloride](/img/structure/B2860181.png)

![2-(3-(Dimethylamino)propyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2860184.png)

![3-[(4-Chlorophenyl)sulfanyl]-1-(2,4-difluorophenyl)pyrrolidine-2,5-dione](/img/structure/B2860185.png)

![ethyl 2-(2-((5-((3,4-dimethoxybenzamido)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2860187.png)

![(E)-ethyl 3-ethyl-2-((3-(ethylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2860188.png)